molecular formula C17H16N4S B15135745 Nur77 modulator 3

Nur77 modulator 3

Cat. No.: B15135745
M. Wt: 308.4 g/mol
InChI Key: PLURIIVXGBZIRM-YBFXNURJSA-N
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Description

Nur77 modulator 3, also known as BI1071, is a small molecule that modulates the activity of the orphan nuclear receptor Nur77 (also called TR3 or NGFI-B). Nur77 is a member of the nuclear receptor superfamily and plays a crucial role in regulating apoptosis, differentiation, and metabolism. BI1071 has been identified as a potent inducer of apoptosis in cancer cells by activating the Nur77-Bcl-2 apoptotic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

BI1071 is synthesized from indole-3-carbinol, an indole derivative found in cruciferous vegetables. The synthetic route involves the oxidation of indole-3-carbinol to produce DIM-C-pPhCF3+ MeSO3− (BI1071). The reaction conditions typically include the use of oxidizing agents and specific solvents to facilitate the oxidation process .

Industrial Production Methods

While specific industrial production methods for BI1071 are not extensively documented, the synthesis likely involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

BI1071 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in the initial synthesis to oxidize indole-3-carbinol.

    Solvents: Specific solvents are used to facilitate the reactions and ensure proper mixing and reaction rates.

Major Products

The primary product of these reactions is BI1071, which can further undergo modifications to produce analogs with enhanced activity or specificity .

Scientific Research Applications

BI1071 has several scientific research applications, including:

Mechanism of Action

BI1071 exerts its effects by binding to Nur77 with high affinity, promoting its translocation to the mitochondria. In the mitochondria, Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic molecule. This interaction triggers the release of cytochrome c and activates the apoptotic pathway, leading to cell death . Additionally, Nur77 modulates metabolic pathways by interacting with other transcription factors and regulating gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BI1071 is unique in its high affinity for Nur77 and its ability to effectively induce apoptosis through the Nur77-Bcl-2 pathway. Its specificity and potency make it a valuable tool in cancer research and a promising lead for developing new therapeutic agents .

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

1-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)20-17(22)21-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H2,20,21,22)/b19-11+

InChI Key

PLURIIVXGBZIRM-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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